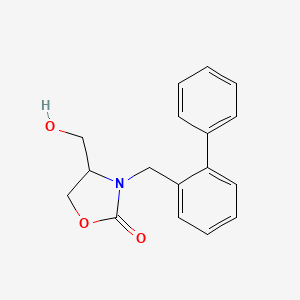

3-(biphenyl-2-ylmethyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

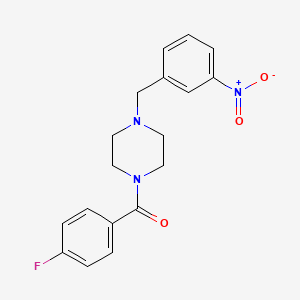

3-(biphenyl-2-ylmethyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one, also known as Linezolid, is a synthetic antibiotic that was first approved for clinical use in 2000. It is a member of the oxazolidinone class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis. Linezolid has been proven to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Oxazolidinone derivatives, including compounds similar to 3-(biphenyl-2-ylmethyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one, have been extensively studied for their antibacterial properties. These compounds exhibit a unique mechanism of bacterial protein synthesis inhibition, offering a novel approach to tackling antibiotic resistance. Research has shown that certain oxazolidinone analogs demonstrate potent in vitro activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These findings underscore the potential of oxazolidinones in treating multidrug-resistant gram-positive bacterial infections (Zurenko et al., 1996; Brickner et al., 1996).

Synthetic Chemistry and Catalysis

Oxazolidinone frameworks are valuable in synthetic chemistry for their multifunctionality in various catalytic processes, including the synthesis of fine chemicals. A notable application is in the catalyzed atmospheric CO2 utilization for the simultaneous synthesis of 2-oxazolidinones and α-hydroxyl ketones, highlighting the role of these compounds in green chemistry and sustainable processes (Du et al., 2021).

Material Science and Crystal Engineering

The structural versatility of oxazolidinone derivatives extends to material science, where their crystal structures and intermolecular interactions have been explored. Studies reveal that these compounds can form various crystal symmetries and exhibit a range of weak non-covalent interactions, making them interesting subjects for crystal engineering and the development of novel materials (Hattab et al., 2010).

Enzyme Mimics and Biological Activity

Beyond their antibacterial applications, oxazolidinones have been investigated for their enzymatic and biological activities. For instance, certain oxazolidinone compounds have been studied as reversible, highly potent, and selective inhibitors of monoamine oxidase type A, demonstrating their potential in developing treatments for depression and other psychiatric disorders (Mai et al., 2002). Another study highlighted the use of oxazolidinone derivatives as superoxide dismutase mimics, offering insights into their application in oxidative stress management and related diseases (Samuni et al., 1988).

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-3-[(2-phenylphenyl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-11-15-12-21-17(20)18(15)10-14-8-4-5-9-16(14)13-6-2-1-3-7-13/h1-9,15,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTGDQCRPWLXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC2=CC=CC=C2C3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)

![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)

![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)

![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5568489.png)

![5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5568517.png)

![N-cyclohexyl-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5568525.png)